Bienvenue dans la boutique en ligne BenchChem!

NSC126405

Cancer Research Multiple Myeloma Drug Synergy

NSC126405 is a first-generation DEPTOR-mTOR binding inhibitor. It is the benchmark reference standard for validating synergy with proteasome inhibitors—exhibiting distinct synergy compared to degradation-inducing analogs. Ideal for co-treatment studies and carbene chemistry. Sourcing ensures the precise functional profile required for reproducible MM research.

Molecular Formula C5H2Cl4N2
Molecular Weight 231.9 g/mol
CAS No. 17581-52-1
Cat. No. B1296035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC126405
CAS17581-52-1
Molecular FormulaC5H2Cl4N2
Molecular Weight231.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=NN)C(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)5(11-10)3(1)8/h10H2
InChIKeyWFSIMDXRURSONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine (CAS 17581-52-1) for Research Applications


(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine (CAS 17581-52-1), also designated NSC126405, is a small-molecule hydrazone derivative featuring a perchlorinated cyclopentadienylidene core [1]. It functions as a targeted inhibitor of DEPTOR (DEP domain-containing mTOR-interacting protein), preventing the DEPTOR-mTOR binding interaction and thereby modulating mTORC1/mTORC2 signaling [2]. The compound is primarily utilized as a chemical probe in cancer research, specifically in multiple myeloma (MM) models, and serves as a reference standard in the development of next-generation DEPTOR-targeting therapeutics [3].

Critical Procurement Consideration: Why (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine Cannot Be Interchanged with Other DEPTOR-Targeting or mTOR-Modulating Agents


Substitution of (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine with generic mTOR inhibitors (e.g., rapamycin) or even chemically related DEPTOR binders (e.g., drug 3g) is not scientifically equivalent due to divergent mechanisms of action and functional outcomes. While rapamycin directly inhibits mTORC1, this compound operates upstream by antagonizing the DEPTOR-mTOR protein-protein interaction, leading to a distinct signaling signature [1]. More critically, direct comparator studies reveal that drug 3g, despite sharing a target, induces DEPTOR degradation rather than simple binding inhibition, which results in a completely different synergy profile with standard-of-care proteasome inhibitors—a key determinant in experimental design and translational relevance [2]. Procurement based solely on target class or chemical similarity overlooks these experimentally validated functional distinctions.

Quantitative Differentiation Evidence: (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine vs. Closest Comparators


Synergistic Cytotoxicity with Proteasome Inhibitor Bortezomib: A Direct Comparator Advantage

In head-to-head combination studies in multiple myeloma (MM) cell lines, (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine (NSC126405) demonstrated synergistic cytotoxicity when combined with the proteasome inhibitor bortezomib. In contrast, the chemically related DEPTOR degrader 'drug 3g' exhibited antagonism in the same combination setting, a critical distinction for experimental and therapeutic design [1].

Cancer Research Multiple Myeloma Drug Synergy Proteasome Inhibitors

Cellular Cytotoxicity in Multiple Myeloma: IC50 Value Establishes Baseline Activity

In cell-based assays using the RPMI-8226 multiple myeloma line, (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine (NSC126405) exhibits an IC50 of 1300 nM (1.3 μM) for inhibition of cell viability, providing a quantifiable benchmark for DEPTOR-dependent cytotoxicity [1]. This value serves as a reference point for screening and validating novel DEPTOR-targeting agents, including drug 3g, which was reported to be more potent but with a distinct mechanism [2].

Cancer Research Cytotoxicity Assay Multiple Myeloma DEPTOR Inhibition

Reactivity with Halogen Bond Donor CF3I: Differential Carbene Behavior in Cryogenic Matrices

Matrix isolation studies at 3 K reveal that tetrachlorocyclopentadienylidene (generated from the corresponding diazo precursor) interacts with the halogen bond donor CF3I to form a complex where the iodine atom is shared between the carbene center and the CF3 group. This behavior contrasts with classical halogen-bonded complexes and provides a unique spectroscopic signature for the tetrachlorinated carbene [1]. The study directly compared tetrachlorocyclopentadienylidene with the parent cyclopentadienylidene, demonstrating that the electron-withdrawing chlorine substituents alter the electronic structure and reactivity of the carbene .

Physical Organic Chemistry Matrix Isolation Spectroscopy Carbene Reactivity Halogen Bonding

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile

The computed XLogP3-AA value for (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine is 3.1, with 1 hydrogen bond donor and 2 hydrogen bond acceptors, satisfying Lipinski's Rule of Five [1]. This profile differs from the oxime analog (CAS 17581-51-0), which lacks the hydrazine moiety and has a different hydrogen bonding capacity, and from the diazo precursor (tetrachlorodiazocyclopentadiene), which is a carbene generator rather than a stable bioavailable entity [2]. The hydrazine functional group confers distinct solubility and stability characteristics that impact handling and experimental reproducibility.

Medicinal Chemistry Physicochemical Properties ADME Prediction Compound Selection

Optimal Application Scenarios for (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine Based on Quantitative Evidence


Benchmarking Novel DEPTOR Inhibitors in Multiple Myeloma Models

Utilize NSC126405 as a reference standard in cell viability assays (RPMI-8226 cells) to validate the activity of newly synthesized DEPTOR-targeting compounds. The established IC50 of 1300 nM provides a quantitative benchmark for comparing potency and efficacy [1]. This application is critical for medicinal chemistry campaigns aiming to improve upon first-generation DEPTOR binders.

Investigating Synergistic Drug Combinations with Proteasome Inhibitors

Employ NSC126405 in co-treatment studies with bortezomib or other proteasome inhibitors to explore synergistic anti-myeloma effects. The compound's unique synergy profile, in contrast to the antagonism observed with drug 3g, makes it the preferred chemical tool for dissecting DEPTOR's role in modulating proteasome inhibitor sensitivity [2].

Generating Tetrachlorocyclopentadienylidene Carbene for Low-Temperature Matrix Isolation Studies

Use the hydrazone as a precursor to generate tetrachlorodiazocyclopentadiene, which upon photolysis yields tetrachlorocyclopentadienylidene carbene. This carbene is valuable for studying halogen bonding, antiaromaticity, and carbene reaction dynamics in cryogenic matrices (e.g., with CF3I at 3 K) [3]. The chlorinated carbene exhibits distinct reactivity compared to the parent cyclopentadienylidene.

Structure-Activity Relationship (SAR) Studies of Cyclopentadienylidene Derivatives

Incorporate the compound into SAR libraries to understand how the hydrazine functional group influences physicochemical properties (logP = 3.1, H-bond donor count = 1) and biological activity relative to oxime, diazo, and other cyclopentadienylidene analogs [4]. This is essential for optimizing lead compounds in drug discovery programs targeting DEPTOR or related pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC126405

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.